molecular formula C15H15NO2S B2644524 2-Benzothiazol-2-YL-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one CAS No. 56995-06-3

2-Benzothiazol-2-YL-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one

Cat. No.: B2644524
CAS No.: 56995-06-3
M. Wt: 273.35
InChI Key: PRRYHLSPFVHAHM-UHFFFAOYSA-N
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Description

2-Benzothiazol-2-YL-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one is a complex organic compound that features a benzothiazole moiety fused with a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazol-2-YL-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one typically involves the reaction of 2-mercaptoaniline with acid chlorides, followed by cyclization with dimedone (5,5-dimethyl-1,3-cyclohexanedione) and an appropriate aldehyde. The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazol-2-YL-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Benzothiazol-2-YL-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Benzothiazol-2-YL-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with various molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzothiazol-2-YL-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one is unique due to its combination of a benzothiazole ring and a cyclohexenone structure, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-15(2)7-10(17)13(11(18)8-15)14-16-9-5-3-4-6-12(9)19-14/h3-6,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRYHLSPFVHAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C2=NC3=CC=CC=C3S2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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